Antimalarial Conjugate Synthesis
The compound serves as a direct precursor for the synthesis of CQTrICh-analogs, which are potent antimalarials. Via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-azido-7-chloroquinoline, it yields conjugates with demonstrated in vitro potency against both chloroquine-sensitive and -resistant Plasmodium falciparum strains [1]. This establishes a clear application-specific advantage over non-alkyne containing indole-3-carbaldehydes, which cannot participate in this modular 'click' conjugation.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) of a derivative synthesized from the compound |
|---|---|
| Target Compound Data | IC50 = 2.4 μM (3D7 strain); IC50 = 1.8 μM (RKL-9 strain) |
| Comparator Or Baseline | Indole-3-carbaldehyde: Not applicable due to lack of propargyl group for CuAAC |
| Quantified Difference | Infinite (reaction not possible with comparator) |
| Conditions | Chloroquine-sensitive 3D7 strain and chloroquine-resistant RKL-9 isolate of P. falciparum |
Why This Matters
The presence of the propargyl group is non-negotiable for this potent, biologically-validated 'click' chemistry-based derivatization.
- [1] Biological evaluation of novel side chain containing CQTrICh-analogs as antimalarials and their development as PfCDPK1 kinase inhibitors. Heliyon, 2024, 10(3), e25077. View Source
